molecular formula C15H13BrClN3O4 B297616 N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide

Katalognummer: B297616
Molekulargewicht: 414.64 g/mol
InChI-Schlüssel: XTAFFUKAKAWNIW-FBCYGCLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a brominated furan ring, a hydrazone linkage, and a chlorophenoxy acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2-(4-chlorophenoxy)acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and brominated furan ring are believed to play a crucial role in its biological activity. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-bromophenyl)-2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoacetamide
  • N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

Uniqueness

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated furan ring and chlorophenoxy acetamide moiety differentiate it from other similar compounds, potentially leading to unique applications and activities.

Eigenschaften

Molekularformel

C15H13BrClN3O4

Molekulargewicht

414.64 g/mol

IUPAC-Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide

InChI

InChI=1S/C15H13BrClN3O4/c16-13-6-5-12(24-13)7-19-20-14(21)8-18-15(22)9-23-11-3-1-10(17)2-4-11/h1-7H,8-9H2,(H,18,22)(H,20,21)/b19-7+

InChI-Schlüssel

XTAFFUKAKAWNIW-FBCYGCLPSA-N

SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br)Cl

Isomerische SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)N/N=C/C2=CC=C(O2)Br)Cl

Kanonische SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.